![molecular formula C16H15N3O6 B6209112 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid CAS No. 2225940-46-3](/img/new.no-structure.jpg)
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid
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Overview
Description
3-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid is a complex organic molecule that features prominently in the realm of medicinal chemistry and pharmaceutical research. Known for its potential therapeutic properties, this compound boasts a unique structure that influences its chemical behavior and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid typically involves multi-step organic reactions. The starting materials include 2,6-dioxopiperidine and 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives. These components undergo a series of condensation and cyclization reactions under controlled conditions. The reaction generally requires an inert atmosphere, moderate temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions and using continuous flow reactors. The process involves precise control over temperature, pressure, and reagent concentration to maintain consistency and efficiency. Chromatographic techniques are employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: Involves the transformation of the compound through the addition of oxygen or the removal of hydrogen, commonly using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: The functional groups in the compound can be replaced by other groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: The chemical reactions involving this compound often use reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions usually include specific solvents, temperature control, and catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation can yield a variety of carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
Inhibition of Tumor Necrosis Factor (TNF) Production
Research has highlighted the compound's role as a potent inhibitor of TNF production. TNF is a cytokine involved in systemic inflammation and is implicated in various diseases, including rheumatoid arthritis and other inflammatory conditions. The compound's ability to modulate TNF levels suggests its potential as a therapeutic agent for treating inflammatory diseases .
Anticancer Activity
The structural features of the compound indicate that it may also exhibit anticancer properties. Compounds with similar isoindole frameworks have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism by which this compound exerts its anticancer effects remains an active area of research, with ongoing studies focusing on its interactions at the molecular level .
Synthetic Pathways
The synthesis of 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid involves several key steps:
- Reaction of 2,6-dioxopiperidin with appropriate dioxoisoindoline derivatives.
- Formation of the amino propanoic acid moiety through standard peptide coupling techniques.
These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential clinical applications .
Pharmaceutical Formulations
Pharmaceutical formulations can be designed to optimize the bioavailability and therapeutic efficacy of this compound. Various dosage forms, including tablets and injectable solutions, may be developed to facilitate its administration in clinical settings .
Clinical Research
Several studies have investigated the efficacy of compounds related to this compound in clinical trials:
- A study published in Nature demonstrated significant reductions in TNF levels among patients treated with similar isoindole compounds, leading to improvements in symptoms associated with rheumatoid arthritis .
- Another trial focused on cancer patients showed promising results regarding tumor size reduction when administered compounds with similar structural characteristics .
Data Tables
Mechanism of Action
The compound exerts its effects through various mechanisms, which involve:
Molecular Targets: : The compound interacts with enzymes, receptors, and other proteins, altering their activity. This can inhibit or activate biological pathways, leading to therapeutic effects.
Pathways Involved: : Depending on its structure, the compound may influence metabolic pathways, signal transduction, and gene expression. For example, it could inhibit a specific enzyme involved in inflammation, thereby reducing the inflammatory response.
Comparison with Similar Compounds
Similar compounds include:
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid: : Analogous compounds with slight variations in their structure that influence their biological activity.
Other Dioxopiperidine and Isoindole Derivatives: : These compounds share structural similarities and often have comparable chemical and biological properties.
What sets this compound apart is its unique combination of functional groups that confer specific reactivity and interaction capabilities, making it particularly valuable in targeted research and therapeutic applications.
Biological Activity
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid is a complex organic compound with potential therapeutic applications. Its structure features a piperidine moiety and an isoindole scaffold, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from the isoindole scaffold were evaluated for their cytotoxic effects on A549 lung cancer cells. The results indicated that certain derivatives could reduce cell viability by over 50% and inhibit cell migration effectively .
Table 1: Anticancer Activity of Related Compounds
Compound ID | IC50 (µM) | Cell Line | Activity Description |
---|---|---|---|
Compound 1 | 10.5 | A549 | Significant reduction in viability |
Compound 2 | 15.0 | HeLa | Moderate cytotoxicity |
Compound 3 | 8.0 | MCF7 | High selectivity for cancer cells |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). One study reported an IC50 value of approximately 0.76 µM for a related derivative in TNF-α inhibition assays . This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Assessment
Compound ID | IC50 (µM) | Assay Type | Result Description |
---|---|---|---|
Compound A | 0.76 | TNF-α Inhibition | Significant reduction in TNF levels |
Compound B | 1.5 | IL-6 Inhibition | Moderate anti-inflammatory effect |
Antioxidant Properties
The antioxidant activity of the compound was assessed using various assays including DPPH radical scavenging and ferric ion reducing antioxidant power tests. Compounds related to this structure exhibited promising results, indicating their potential as effective antioxidants .
Table 3: Antioxidant Activity Results
Compound ID | DPPH Scavenging (%) | Ferric Ion Reducing Power (µM) |
---|---|---|
Compound X | 85% | 150 |
Compound Y | 75% | 120 |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds similar to this compound:
- Cereblon Modulation : A series of isoquinoline derivatives were tested for their ability to modulate cereblon activity, which is crucial for the efficacy of certain immunomodulatory drugs . The findings suggested that modifications to the piperidine ring could enhance biological activity.
- Synthetic Versatility : Research highlighted the ease of synthesizing these compounds through one or two-step reactions using commercially available building blocks, making them suitable for large-scale production and further structural modifications .
Properties
CAS No. |
2225940-46-3 |
---|---|
Molecular Formula |
C16H15N3O6 |
Molecular Weight |
345.3 |
Purity |
95 |
Origin of Product |
United States |
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